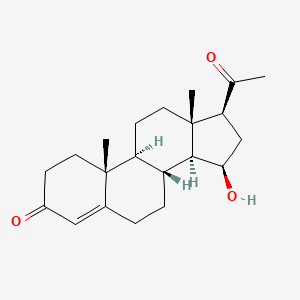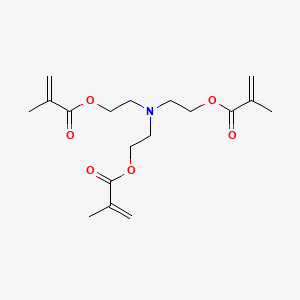
Methacrylic acid, nitrilotriethylene ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methacrylic acid, nitrilotriethylene ester is a chemical compound that belongs to the family of methacrylates. Methacrylates are esters of methacrylic acid, which is a colorless, viscous liquid with a carboxylic acid functional group. This compound is known for its applications in various fields, including polymer chemistry, materials science, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methacrylic acid, nitrilotriethylene ester can be synthesized through several methods. One common method involves the esterification of methacrylic acid with nitrilotriethylene. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
Methacrylic acid+Nitrilotriethylene→Methacrylic acid, nitrilotriethylene ester+Water
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The process may include steps such as distillation and purification to remove any unreacted starting materials and by-products. Catalysts and reaction conditions are optimized to achieve efficient conversion and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Methacrylic acid, nitrilotriethylene ester undergoes several types of chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Hydrolysis: Reaction with water to break down into methacrylic acid and nitrilotriethylene.
Polymerization: Reaction to form polymers, such as polymethacrylate.
Common Reagents and Conditions
Esterification: Acid catalysts (e.g., sulfuric acid), reflux conditions.
Hydrolysis: Acidic or basic conditions, elevated temperatures.
Polymerization: Initiators (e.g., benzoyl peroxide), controlled temperature.
Major Products Formed
Esterification: Various esters depending on the alcohol used.
Hydrolysis: Methacrylic acid and nitrilotriethylene.
Polymerization: Polymethacrylate and related polymers.
Scientific Research Applications
Methacrylic acid, nitrilotriethylene ester has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of dental materials, bone cements, and tissue engineering scaffolds.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.
Mechanism of Action
The mechanism of action of methacrylic acid, nitrilotriethylene ester involves its ability to undergo polymerization and form cross-linked networks. This property is particularly useful in the development of materials with high mechanical strength and durability. The molecular targets and pathways involved include the interaction of the ester groups with various functional groups in the polymer matrix, leading to the formation of stable covalent bonds.
Comparison with Similar Compounds
Similar Compounds
Methyl methacrylate: Another ester of methacrylic acid, commonly used in the production of polymethyl methacrylate (PMMA).
Ethyl methacrylate: Similar to methyl methacrylate but with an ethyl group, used in coatings and adhesives.
Butyl methacrylate: Used in the production of flexible and impact-resistant polymers.
Uniqueness
Methacrylic acid, nitrilotriethylene ester is unique due to its specific ester structure, which imparts distinct properties such as enhanced adhesion and chemical resistance. Its ability to form biocompatible materials makes it particularly valuable in medical and biological applications.
Properties
CAS No. |
13884-43-0 |
|---|---|
Molecular Formula |
C18H27NO6 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-[bis[2-(2-methylprop-2-enoyloxy)ethyl]amino]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C18H27NO6/c1-13(2)16(20)23-10-7-19(8-11-24-17(21)14(3)4)9-12-25-18(22)15(5)6/h1,3,5,7-12H2,2,4,6H3 |
InChI Key |
VREQORRYSHBFFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCN(CCOC(=O)C(=C)C)CCOC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N'-(5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)hexanehydrazide](/img/structure/B13837401.png)
![(8S,9R,10R,11S,13R,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13837414.png)
![(1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]ethanamine](/img/structure/B13837428.png)
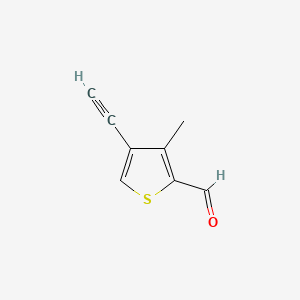
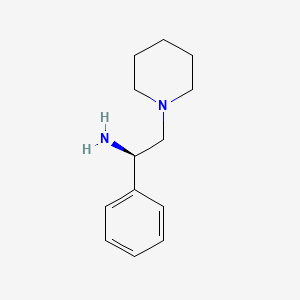
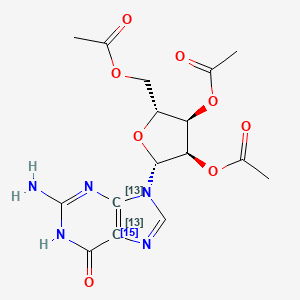

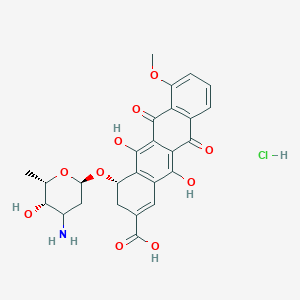
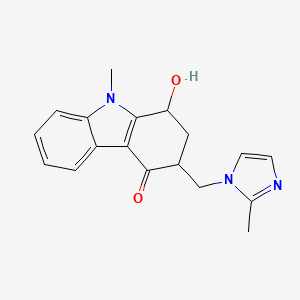

![N,N,O-Tribenzyl-hexahydro-2-oxo-1H-selenolo[3,4-d]imidazole-5-pentanol](/img/structure/B13837491.png)
